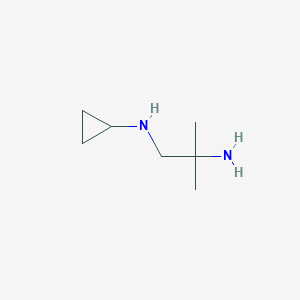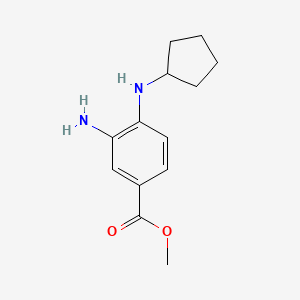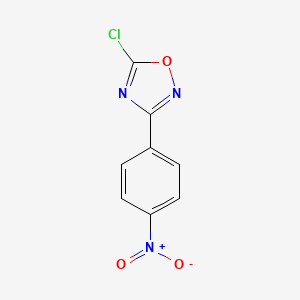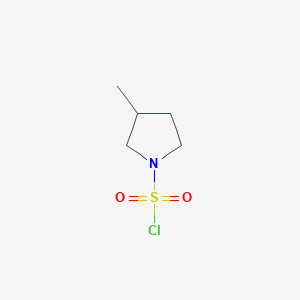![molecular formula C13H18ClN B1427883 [1-(2-Chlorophenyl)cyclohexyl]methanamine CAS No. 933727-15-2](/img/structure/B1427883.png)
[1-(2-Chlorophenyl)cyclohexyl]methanamine
Descripción general
Descripción
“[1-(2-Chlorophenyl)cyclohexyl]methanamine” is a chemical compound with diverse applications in scientific research. It has a CAS Number of 1184050-81-4 .
Molecular Structure Analysis
The IUPAC name for this compound is (2-chlorophenyl)(cyclohexyl)methanamine . The InChI code is 1S/C13H18ClN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7,15H2 . The molecular weight is 223.75 .Aplicaciones Científicas De Investigación
Pharmacology of Ketamine : Initially discovered as a general anesthetic, Ketamine is part of the arylcycloalkylamines class. Its neuropharmacologic properties have been of interest since its early investigations (Chen, 1969).
Chemical Structure : The crystal structure of Ketamine hydrochloride shows that the cyclohexanone ring adopts a chair conformation, and its various functional groups are oriented in specific ways, which contribute to its potency and effectiveness as an anesthetic (Hakey et al., 2008).
Chemical Synthesis : The compound has been synthesized through various complex chemical processes, indicating its significance in the field of chemical research and pharmaceuticals (Hicks et al., 1984).
Degradation of Toxic Compounds : Ketamine derivatives have been studied for their effectiveness in degrading toxic compounds like sarin and diethylchlorophosphate, demonstrating its potential application in chemical safety and environmental protection (Verma et al., 2013).
Transfer Hydrogenation Reactions : In chemistry, ketamine derivatives have been utilized in transfer hydrogenation reactions, highlighting its versatility and importance in synthetic organic chemistry (Karabuğa et al., 2015).
Antidepressant Activity : Certain derivatives of Ketamine have shown promising results as potential antidepressant drug candidates, demonstrating the compound's significance in the field of neuropsychopharmacology (Sniecikowska et al., 2019).
Anticancer Activity : Ketamine derivatives have also been studied for their anticancer activity, showing potential in medicinal chemistry and drug development (Mbugua et al., 2020).
Synthesis and Characterization : The synthesis and characterization of Ketamine and its analogues have been a continuous area of research, reflecting ongoing interest in its chemical properties and potential applications (Jose et al., 2018).
Propiedades
IUPAC Name |
[1-(2-chlorophenyl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZZSFGDQFNRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chlorophenyl)cyclohexyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




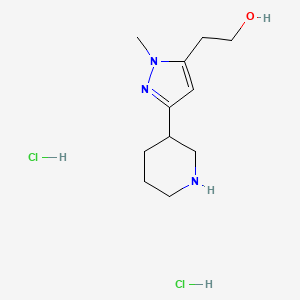
![(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1427803.png)
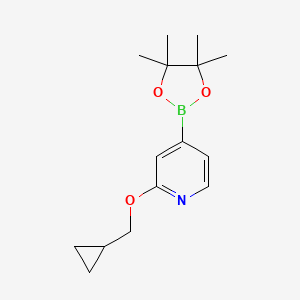



![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)
